molecular formula C6H7ClN2O2S B6188933 3-amino-2-chlorobenzene-1-sulfonamide CAS No. 1261550-48-4

3-amino-2-chlorobenzene-1-sulfonamide

Cat. No.: B6188933
CAS No.: 1261550-48-4
M. Wt: 206.6
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Description

3-amino-2-chlorobenzene-1-sulfonamide is an organic compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.6 g/mol. This compound is part of the sulfonamide family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-chlorobenzene-1-sulfonamide typically involves the reaction of 2-chloroaniline with sulfonyl chloride in the presence of a base . The reaction is carried out under mild conditions, often using water and sodium carbonate as HCl scavengers to produce the product with high yields and purities . The reaction can be represented as follows:

2-chloroaniline+sulfonyl chlorideThis compound\text{2-chloroaniline} + \text{sulfonyl chloride} \rightarrow \text{this compound} 2-chloroaniline+sulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for sulfonamides, including this compound, often involve similar synthetic routes but on a larger scale. The use of eco-friendly and efficient methods is emphasized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-chlorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of various substituted sulfonamides .

Scientific Research Applications

3-amino-2-chlorobenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial infections.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide, it functions by competitively inhibiting enzymatic reactions involving para-aminobenzoic acid (PABA) . Specifically, it inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antibacterial properties.

    Sulfadiazine: An antibiotic used to treat bacterial infections.

    Sulfamethoxazole: Commonly used in combination with trimethoprim to treat various bacterial infections.

Uniqueness

3-amino-2-chlorobenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1261550-48-4

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.6

Purity

95

Origin of Product

United States

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